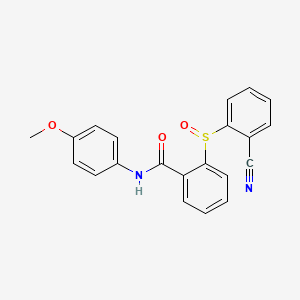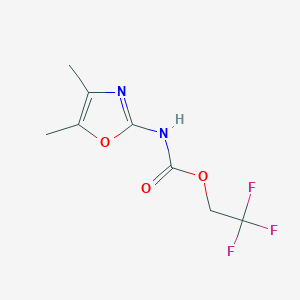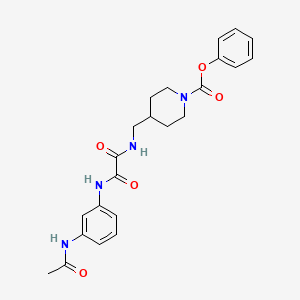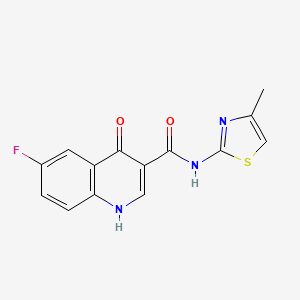
6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Scientific Research Applications
Antibacterial Activity
Fluorinated quinolines, including 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide, have been found to exhibit remarkable antibacterial activity . This is due to the incorporation of a fluorine atom into azaaromatics, which is known to enhance the biological activity of fluorinated compounds .
Antineoplastic Activity
Fluorinated quinolines have also been used in the development of antineoplastic drugs . The antineoplastic drug Brequinar® and its analogs have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
Antiviral Activity
Many synthetic quinolines, including fluorinated ones, have shown to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Enzyme Inhibition
Fluorinated quinolines have been found to inhibit various enzymes . This property can be exploited in the development of new drugs that work by inhibiting specific enzymes.
Antifungal Activity
Thiazoles, which are structurally related to the compound , have been found to exhibit antifungal activity . It’s possible that 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide could also have this property.
Anti-fibrosis Activity
Some compounds structurally similar to 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide have shown better anti-fibrosis activity than certain existing drugs . This suggests that our compound could potentially be used in the treatment of fibrotic diseases.
properties
IUPAC Name |
6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALILEQQQJQMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)
![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)
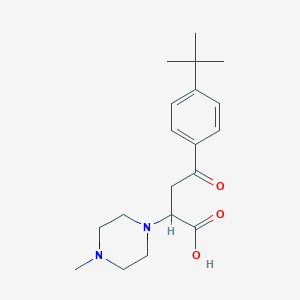
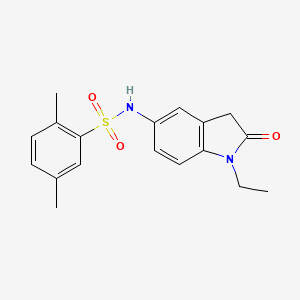
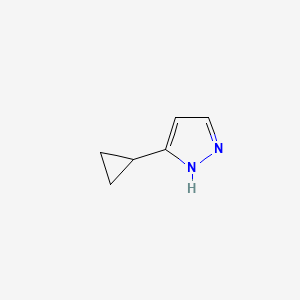
![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)
![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)
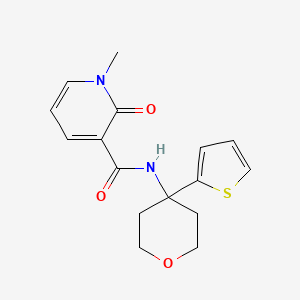
![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)
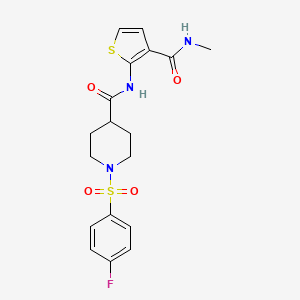
![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)
